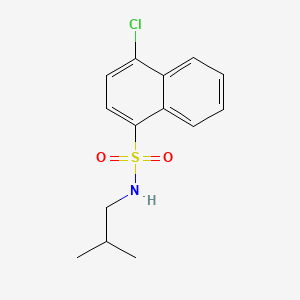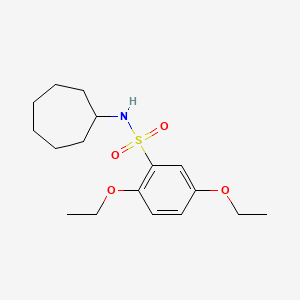
(-)-Sotalol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Sotalol hydrochloride, also known as Sotalol Hydrochloride, is a pharmaceutical compound with the chemical formula C12H20N2O3S.ClH . It is primarily used as an antiarrhythmic agent to treat and prevent abnormal heart rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sotalol Hydrochloride involves the reaction of N-phenyl-N-(t-butylamino)ethanol with methanesulfonyl chloride to form N-phenyl-N-(t-butylamino)ethyl methanesulfonate. This intermediate is then reacted with thiourea to yield N-phenyl-N-(t-butylamino)ethyl thiourea. Finally, the thiourea derivative is hydrolyzed to produce Sotalol, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of Sotalol Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Sotalol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Sotalol can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of Sotalol can lead to the formation of secondary amines.
Substitution: Sotalol can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sotalol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of sulfonamide reactions.
Biology: Employed in studies investigating the effects of beta-blockers on cellular processes.
Medicine: Extensively researched for its antiarrhythmic properties and its role in managing cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sotalol Hydrochloride exerts its effects by blocking beta-adrenergic receptors and potassium channels in the heart. This dual action helps to slow down the heart rate and stabilize the cardiac rhythm. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, as well as the delayed rectifier potassium current (I_Kr) channels .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used to treat arrhythmias, but lacks the potassium channel-blocking activity of Sotalol.
Amiodarone: A multi-channel blocker with broader antiarrhythmic effects but more side effects compared to Sotalol.
Metoprolol: A selective beta-1 blocker with fewer side effects but less effective in treating certain types of arrhythmias.
Uniqueness
Sotalol Hydrochloride is unique due to its dual action on both beta-adrenergic receptors and potassium channels, making it particularly effective in managing a wide range of cardiac arrhythmias with a relatively favorable side effect profile .
Properties
CAS No. |
1026-89-7 |
|---|---|
Molecular Formula |
C8H18S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173535.png)
![3-[3-(3-Chloro-2-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173536.png)
![2-[3-(3,5-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173539.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![3-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1173544.png)
